Tretoquinol - 21650-42-0

Tretoquinol

Catalog Number: EVT-10911393
CAS Number: 21650-42-0
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Source and Classification

Tretoquinol is synthesized from various precursors, including 3,4,5-trimethoxybenzyl chloride and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. It falls under the category of phenolic compounds and is structurally related to other beta-agonists. Its systematic name is 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol with a molecular formula of C19H23NO5 and a molecular weight of 345.4 g/mol .

Synthesis Analysis

Methods

Tretoquinol can be synthesized through several methods. A common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline under basic conditions. This method allows for the formation of the desired compound through nucleophilic substitution reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity. The reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) to assess the progress and identify by-products.

Molecular Structure Analysis

Structure

Tretoquinol's molecular structure features a tetrahydroisoquinoline core substituted with a trimethoxyphenyl group. The specific arrangement of functional groups contributes to its biological activity.

Data

  • Molecular Formula: C19H23NO5
  • Molecular Weight: 345.4 g/mol
  • IUPAC Name: 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
  • InChI Key: RGVPOXRFEPSFGH-UHFFFAOYSA-N
  • SMILES: COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O .
Chemical Reactions Analysis

Reactions

Tretoquinol undergoes several notable chemical reactions:

  • Oxidation: It can be oxidized to form quinone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can yield dihydro derivatives; sodium borohydride is commonly employed for this purpose.
  • Substitution: The compound can also participate in substitution reactions at its methoxy groups .

Technical Details

These reactions are significant for modifying tretoquinol's structure to enhance its pharmacological properties or to create derivatives with different biological activities.

Mechanism of Action

Tretoquinol acts primarily as a beta-2 adrenergic agonist. Upon binding to beta-2 receptors located in bronchial smooth muscle cells, it activates adenylate cyclase which increases cyclic adenosine monophosphate levels. This cascade leads to relaxation of smooth muscle and bronchodilation. The compound's selectivity for beta-2 receptors over beta-1 receptors minimizes cardiac side effects typically associated with non-selective beta agonists .

Physical and Chemical Properties Analysis

Physical Properties

Tretoquinol is typically presented as a white crystalline powder. It exhibits good solubility in organic solvents but limited solubility in water.

Chemical Properties

The compound has notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point are not widely documented but are essential for handling and storage considerations.

Applications

Tretoquinol has significant applications in medicine as an antiasthmatic drug due to its ability to induce bronchodilation. Furthermore, it has been studied for its potential use in doping control analyses owing to its detection in urine samples following administration . Additionally, ongoing research explores its role in therapeutic settings beyond respiratory conditions.

Introduction to Tretoquinol: Historical Context and Regulatory Frameworks

Discovery and Early Pharmacological Characterization

Tretoquinol (chemical formula: C₁₉H₂₃NO₅; IUPAC name: (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a synthetic beta-2 adrenergic agonist first synthesized in the 1970s. Its molecular structure features a benzylisoquinoline core with hydroxyl groups at positions 6 and 7 and methoxy substitutions on the benzyl ring, contributing to its receptor-binding affinity [2]. Early pharmacological studies classified it as a bronchodilator due to its ability to relax smooth muscle tissue in the airways, mediated by the activation of beta-2 adrenergic receptors. This mechanism triggers intracellular cyclic adenosine monophosphate (cAMP) elevation, leading to reduced calcium influx and muscle relaxation [3]. Tretoquinol’s structural similarity to endogenous catecholamines like epinephrine positioned it within the broader family of beta-2 agonists developed for respiratory therapeutics.

Table 1: Key Chemical and Pharmacological Properties of Tretoquinol

PropertyDetail
Molecular FormulaC₁₉H₂₃NO₅
Molecular Weight345.395 g/mol
Chemical ClassBenzylisoquinoline derivative
Primary MechanismBeta-2 adrenergic receptor agonism
Therapeutic ApplicationBronchodilation (asthma management)
StatusInvestigational (not widely commercialized)

The compound’s development coincided with global efforts to optimize beta-2 agonists for improved selectivity and duration of action. Unlike earlier non-selective beta agonists (e.g., isoprenaline), tretoquinol’s design aimed to minimize cardiovascular side effects by enhancing beta-2 specificity. However, its investigational status limited widespread clinical adoption, and it remained primarily a research compound outside select Asian markets where it appeared in some oral cold and flu medications [5].

Inclusion in Anti-Doping Prohibited Lists: World Anti-Doping Agency Guidelines and Implications

The World Anti-Doping Agency explicitly added tretoquinol as an example of a prohibited beta-2 agonist in its 2019 Prohibited List, effective January 1, 2019 [5]. This inclusion was based on its potential to enhance athletic performance through bronchodilation, which increases oxygen delivery to muscles and reduces airway resistance during exercise. Under Section S3 (Beta-2 Agonists) of the World Anti-Doping Agency List, all beta-2 agonists are prohibited in competition except salbutamol (≤ 1600 μg over 24 hours), formoterol (≤ 54 μg over 24 hours), and salmeterol (taken by inhalation) [4]. Tretoquinol lacks a specified threshold, making any detected urinary concentration an Anti-Doping Rule Violation during competition periods [4].

The Horseracing Integrity and Safety Authority’s Anti-Doping and Medication Control Rule further classifies beta-2 agonists like tretoquinol as "Controlled Medication Substances" when used outside race periods but categorizes them as "Banned Substances" during the "Race Period" due to their potential for performance enhancement. This dual classification acknowledges legitimate therapeutic uses while prohibiting competition-time use [1]. Crucially, tretoquinol’s presence in over-the-counter cold medications raises risks of inadvertent doping, particularly in regions where such products are available. Athletes bear strict liability for prohibited substances in their systems, necessitating extreme caution with supplement and medication use [5].

Dual Therapeutic Applications: Asthma Management vs. Doping Controversies

Tretoquinol exemplifies the tension between legitimate medical applications and doping misuse. Therapeutically, it functions as a bronchodilator for asthma management by targeting beta-2 receptors in bronchial smooth muscle. This action alleviates bronchospasm and improves respiratory function in obstructive airway diseases, aligning with its historical investigational use [3]. However, in athletic contexts, these same physiological effects become performance-enhancing: enhanced oxygenation delays fatigue, increases endurance, and improves recovery, violating the World Anti-Doping Agency’s criteria of violating the "spirit of sport" [5].

The doping controversy intensifies because tretoquinol is not universally recognized as a standard asthma therapeutic. Unlike salbutamol or formoterol, it lacks widespread regulatory approval and clinical adoption, reducing the likelihood of therapeutic use exemptions. Consequently, its detection in doping controls typically indicates intentional misuse or inadvertent ingestion via contaminated supplements or medications [5]. Analytical challenges also arise; while liquid chromatography-tandem mass spectrometry is the primary detection method [3], tretoquinol’s metabolism and urinary excretion patterns remain poorly characterized, complicating result interpretation.

Table 2: Analytical Methods for Tretoquinol Detection in Doping Control

MethodApplication in Doping ControlSensitivity
Liquid Chromatography-Mass SpectrometryPrimary screening and confirmation of tretoquinolHigh (ng/mL range)
Ultra-High Performance Liquid Chromatography-High Resolution Mass SpectrometryComprehensive screening for beta-2 agonists and metabolitesVery High (pg/mL range)
Gas Chromatography-Mass SpectrometryLimited utility due to polarity; requires derivatizationModerate

This duality underscores the importance of context in anti-doping regulations. While beta-2 agonists are medically essential for athletes with asthma, tretoquinol’s absence from mainstream pharmacopeia and presence in specific regional medications heighten scrutiny. The World Anti-Doping Agency’s decision to list it without a threshold reflects these concerns, prioritizing doping control over potential therapeutic justifications [4] [5].

Properties

CAS Number

21650-42-0

Product Name

Tretoquinol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3

InChI Key

RGVPOXRFEPSFGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.